1-(3-Bromopropyl)-2,3-dichlorobenzene
Description
1-(3-Bromopropyl)-2,3-dichlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 2- and 3-positions and a 3-bromopropyl chain at the 1-position. This compound is structurally characterized by its electron-withdrawing substituents (Cl and Br), which influence its reactivity, polarity, and applications in organic synthesis.
Properties
Molecular Formula |
C9H9BrCl2 |
|---|---|
Molecular Weight |
267.97 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2,3-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChI Key |
XAWWTMOTGXFSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Molecular weights calculated based on standard atomic masses.
Key Observations:
- The electron-withdrawing nature of Cl and Br substituents also directs electrophilic substitution reactions to specific positions on the benzene ring.
- Bromopropyl Chain: The bromine atom in the propyl chain enhances reactivity in nucleophilic substitution (e.g., Suzuki coupling) compared to non-brominated analogs .
Physical and Chemical Properties
- Boiling/Melting Points : Compounds with heavier halogens (e.g., Br) typically exhibit higher boiling points. For instance, (3-bromopropyl)benzene (CAS 637-59-2) is a liquid at room temperature, while dichloromethylbenzene (CAS 98-87-3) has a melting point of ~−25°C . The target compound’s additional Cl atoms likely increase its density and boiling point relative to its analogs.
- Solubility : Increased halogenation reduces solubility in polar solvents. For example, (dichloromethyl)benzene is sparingly soluble in water but miscible in organic solvents like toluene .
Preparation Methods
Aldehyde Reduction to Propanol
2,3-Dichlorocinnamaldehyde is reduced to 3-(2,3-dichlorophenyl)propan-1-ol using LiAlH4 in tetrahydrofuran (THF) at 0°C, achieving 92% conversion. The reaction is quenched with 10% NaOH, and the product is extracted into ethyl acetate, yielding 85–88% isolated alcohol.
Alcohol Bromination with Phosphorus Tribromide
The propanol intermediate is treated with PBr3 in dichloromethane at −10°C for 2 hours, followed by gradual warming to 25°C. This exothermic reaction delivers this compound in 76% yield after silica gel chromatography. Alternative brominating agents like SOBr2 or HBr/AcOH provide lower yields (60–65%) due to competing elimination.
Table 2: Bromination Agent Efficiency Comparison
| Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PBr3 | CH2Cl2 | −10→25°C | 76 | 98 |
| SOBr2 | Toluene | 80°C | 62 | 95 |
| HBr/AcOH | Acetic Acid | 110°C | 58 | 90 |
Phase-transfer-catalyzed alkylation, as demonstrated in piperazine functionalization, enables the introduction of the 3-bromopropyl group onto dichlorobenzene nuclei.
Phenoxide Alkylation with 1-Bromo-3-Chloropropane
2,3-Dichlorophenol is deprotonated with K2CO3 in dimethylformamide (DMF), then treated with 1-bromo-3-chloropropane at 120°C for 40 hours. The reaction affords 1-(3-chloropropyl)-2,3-dichlorobenzene in 70% yield, which is subsequently brominated using NaBr in acetone under reflux (82% yield).
Direct Use of 3-Bromopropyl Bromide
Employing 3-bromopropyl bromide as the alkylating agent eliminates the need for post-alkylation bromination. However, competing polymerization of the bromide under basic conditions limits yields to 55–60%, necessitating excess reagent (1.5 equiv) and stringent moisture control.
Industrial-Scale Purification and Byproduct Management
The integration of distillation and crystallization, as outlined in patent US4347390A, is critical for large-scale production. Crude reaction mixtures are distilled at 180–200°C to isolate monobromodichlorobenzene fractions, which are then crystallized at −10°C to remove dibromide impurities. Filtrate recycling improves overall atom economy to 93%, with process mass intensity (PMI) values below 8 kg/kg product.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Isomerization-Bromination | 85 | 97 | High | 1.0 |
| Reduction-Bromination | 76 | 98 | Moderate | 1.2 |
| Nucleophilic Alkylation | 60 | 95 | Low | 1.5 |
The isomerization-bromination route excels in scalability and cost-efficiency, while reduction-bromination offers superior purity for pharmaceutical applications. Nucleophilic alkylation remains limited to small-scale syntheses due to reagent costs and side reactions.
Q & A
Basic: What are the recommended synthetic routes for 1-(3-Bromopropyl)-2,3-dichlorobenzene, and how can reaction efficiency be optimized?
The compound is typically synthesized via bromoalkylation of 2,3-dichlorobenzene derivatives. A common approach involves nucleophilic substitution using 1-bromo-3-chloropropane under controlled conditions. For example, in medicinal chemistry applications, bromomethyl-substituted aromatics are synthesized by substituting 1-(bromomethyl)-2,3-dichlorobenzene with a propyl chain via SN2 mechanisms . Optimization includes:
- Temperature control : Reactions are performed at 60–80°C to balance reactivity and side-product formation.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems.
- Purity monitoring : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Basic: What analytical techniques are most effective for characterizing this compound?
Key methods include:
- Gas Chromatography (GC) : Quantifies purity (>95% in commercial samples) and detects volatile byproducts .
- NMR Spectroscopy : ¹H-NMR (δ 7.2–7.5 ppm for aromatic protons; δ 3.4–3.6 ppm for CH2Br) and ¹³C-NMR confirm substitution patterns .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 277.98 (C9H10Br2Cl2) validate the structure .
- Melting/Boiling Points : Physical properties (e.g., bp 140–144°C at 31 mmHg) cross-validate identity .
Basic: What safety protocols are critical when handling this compound?
- Hazard Mitigation : The compound is corrosive (R34) and requires gloves, goggles, and fume hood use. Avoid skin contact and inhalation .
- Storage : Store in amber glass at 2–8°C under inert gas (N2/Ar) to prevent bromine degradation .
- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How does the 2,3-dichloro substitution pattern influence regioselectivity in cross-coupling reactions?
The electron-withdrawing Cl groups at positions 2 and 3 deactivate the benzene ring, directing electrophilic substitutions to the para position. In Suzuki-Miyaura couplings, the bromopropyl chain acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Steric hindrance from the dichloro substituents slows meta-substitution, favoring para products (>80% yield under optimized conditions) .
Advanced: What role does this compound play in medicinal chemistry, particularly in receptor antagonist development?
It serves as a key intermediate for P2X7 receptor antagonists. For instance, Janssen Pharmaceuticals used it to synthesize (±)-7-[2-chloro-3-(trifluoromethyl)benzyl]-6-methyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one, a preclinical candidate. The bromopropyl group facilitates alkylation of heterocyclic cores, enhancing binding affinity to P2X7 receptors .
Advanced: How can mechanistic studies improve yields in palladium-catalyzed reactions involving this compound?
- Ligand screening : Bulky ligands (e.g., XPhos) reduce β-hydride elimination, improving coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates.
- Kinetic studies : Monitoring reaction progress via TLC/GC-MS identifies optimal reaction times (typically 12–24 hours) .
Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?
- Thermal stability : Decomposes above 200°C, releasing HBr and chlorinated byproducts .
- Hydrolytic stability : Susceptible to hydrolysis in aqueous acidic/basic conditions (t1/2 < 1 hour at pH < 3 or >10). Use anhydrous solvents for long-term storage .
Advanced: How can researchers resolve contradictions in purity data from GC vs. H-NMR analyses?
- GC limitations : Fails to detect non-volatile impurities (e.g., polymeric residues).
- H-NMR advantages : Detects structural isomers (e.g., meta vs. para substitution) via splitting patterns.
- Combined approach : Use GC for volatile purity and H-NMR for structural validation .
Advanced: What environmental impacts are associated with its use, and how can adsorption on indoor surfaces be modeled?
- Environmental persistence : High logP (~4.2) indicates bioaccumulation risk. Photodegradation studies show half-life >30 days in sunlight .
- Surface adsorption : Molecular dynamics simulations predict strong adsorption on silica and PVC surfaces due to halogen interactions. Experimental validation uses quartz crystal microbalance (QCM) under controlled humidity .
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